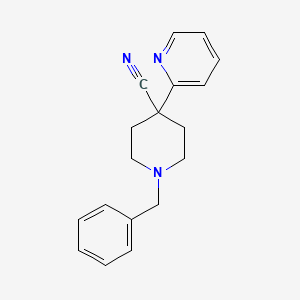
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with benzyl, cyano, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-benzyl-4-piperidone with 2-cyanopyridine under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyano or pyridyl groups, often using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the compound’s ability to fit into the active site of the enzyme, forming stable complexes with key amino acid residues .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile.
4-Cyano-4-(2-pyridyl)piperidine: Lacks the benzyl group but shares similar structural features.
Uniqueness: this compound is unique due to its combination of benzyl, cyano, and pyridyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N3 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-benzyl-4-pyridin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H19N3/c19-15-18(17-8-4-5-11-20-17)9-12-21(13-10-18)14-16-6-2-1-3-7-16/h1-8,11H,9-10,12-14H2 |
InChI Key |
JEKXTPOOOWSMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
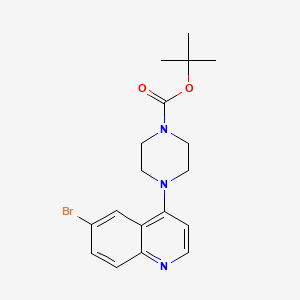
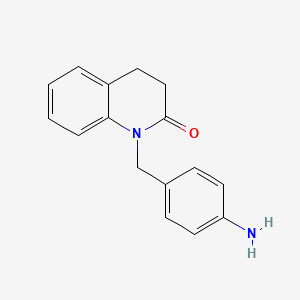
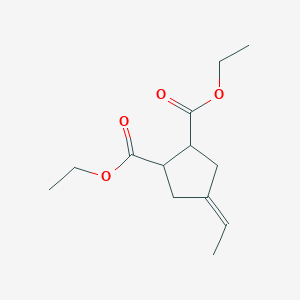
![7-(3-Chloropropyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8423167.png)
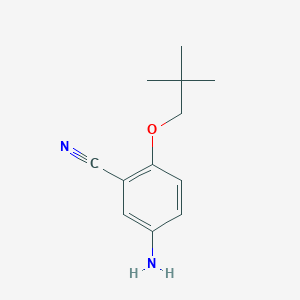
![6-Methylbenzo[b]thiophene-5-methanol](/img/structure/B8423177.png)
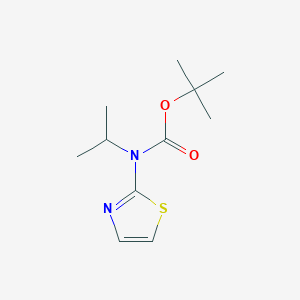
![2,3-dihydro-4-hydroxy-1H-pyrrolo[3,4-c]quinolin-1-one](/img/structure/B8423193.png)
![2-[5-(1,1-Difluoro-ethyl)-furan-2-ylmethyl]-2H-[1,2,3]triazol-4-ylamine](/img/structure/B8423216.png)
![4-[6-(6-Methanesulfonyl-2-methyl-pyridin-3-ylamino)-5-methyl-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester](/img/structure/B8423222.png)
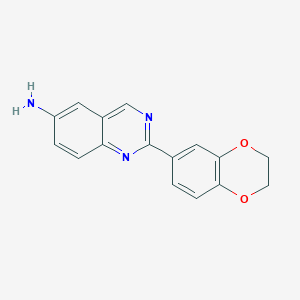
![7-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-ylamine](/img/structure/B8423236.png)
![N-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N'-phenylurea](/img/structure/B8423249.png)

